3-Chloro-6-methylpyrazin-2-amine
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Overview
Description
3-Chloro-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.58 . It is also known by the IUPAC name 3-chloro-6-methyl-2-pyrazinamine .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-methylpyrazin-2-amine is 1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) . This indicates that the molecule consists of a pyrazine ring with a chlorine atom and a methyl group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-6-methylpyrazin-2-amine are not available, amines in general can undergo reactions such as alkylation and acylation .Physical And Chemical Properties Analysis
3-Chloro-6-methylpyrazin-2-amine has a molecular weight of 143.57 g/mol . It is recommended to be stored at temperatures between 2-8°C .Scientific Research Applications
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Scientific Field: Biomedical Science
- Application : The compound is used in the development of fluorescent protein antibodies, particularly nanobodies .
- Methods of Application : The compound is used in the development of nanobodies that target fluorescent proteins. These nanobodies are small and stable, can be expressed and functional in living cells, and can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
- Results : The development of these nanobodies has made fluorescent proteins more valuable in biological research .
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Scientific Field: Marine Biology
- Application : The compound is found in a new alkaloid from a deep-sea-derived actinomycete Serinicoccus profundi sp. nov .
- Methods of Application : The compound was isolated from the deep-sea actinomycete Serinicoccus profundi sp. nov .
- Results : The new indole alkaloid displayed weak antimicrobial activity against Staphylococcus aureus ATCC 25923 with an MIC value of 96 μg/mL. It showed no cytotoxicity on a normal human liver cell line (BEL7402) and a human liver tumor cell line (HL-7702) .
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Scientific Field: Organic Chemistry
- Application : The compound is used in the synthesis of various organic compounds .
- Methods of Application : The compound is used as a building block in the synthesis of various organic compounds. It is typically used in reactions involving nucleophilic substitution or addition .
- Results : The use of this compound in organic synthesis allows for the creation of a wide range of complex organic molecules .
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Scientific Field: Material Science
- Application : The compound is used in the development of full-color fluorescent materials for high-performance OLEDs .
- Methods of Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized. Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Results : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
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Scientific Field: Medicinal Chemistry
- Application : The compound is used in the development of therapeutic substances .
- Methods of Application : The compound is used as a building block in the synthesis of therapeutic substances. It is typically used in reactions involving nucleophilic substitution or addition .
- Results : The use of this compound in medicinal chemistry allows for the creation of a wide range of therapeutic substances .
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Scientific Field: Bioorganic Chemistry
- Application : The compound is used in the development of pyrazine-based drugs .
- Methods of Application : The compound is used as a building block in the synthesis of pyrazine-based drugs. It is typically used in reactions involving nucleophilic substitution or addition .
- Results : The use of this compound in bioorganic chemistry allows for the creation of a wide range of pyrazine-based drugs .
Safety And Hazards
properties
IUPAC Name |
3-chloro-6-methylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJYSLPJPPINSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569095 |
Source
|
Record name | 3-Chloro-6-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylpyrazin-2-amine | |
CAS RN |
89182-15-0 |
Source
|
Record name | 3-Chloro-6-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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